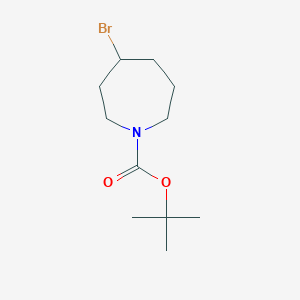

Tert-butyl 4-bromoazepane-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-bromoazepane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-7-4-5-9(12)6-8-13/h9H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XULQEBUTDVXTIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(CC1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1852254-64-8 | |

| Record name | tert-butyl 4-bromoazepane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformations of Tert Butyl 4 Bromoazepane 1 Carboxylate

Reactivity of the Bromine Moiety

The carbon-bromine bond at the 4-position of the azepane ring is the primary site for a variety of functionalization reactions. The bromine atom serves as an excellent leaving group, enabling both nucleophilic substitutions and participation in metal-catalyzed cross-coupling reactions.

The bromine atom in tert-butyl 4-bromoazepane-1-carboxylate can be readily displaced by a wide range of nucleophiles. As a secondary alkyl bromide, it can undergo substitution via both S(_N)1 and S(_N)2 mechanisms. The reaction pathway is influenced by factors such as the strength of the nucleophile, the solvent, and the reaction temperature.

In S(_N)1 reactions, the rate-determining step involves the departure of the bromide ion to form a secondary carbocation intermediate at the C4 position of the azepane ring. This carbocation is then captured by a nucleophile. Such reactions are favored by polar, protic solvents and weaker nucleophiles. libretexts.org For instance, reaction with water or alcohols under appropriate conditions would lead to the corresponding 4-hydroxy or 4-alkoxyazepane derivatives. wwnorton.comrsc.org

Conversely, strong nucleophiles in polar, aprotic solvents tend to favor the S(_N)2 pathway, which involves a backside attack on the carbon atom bearing the bromine, leading to an inversion of stereochemistry if the carbon is chiral. This approach allows for the direct introduction of various functional groups. For example, reaction with sodium azide (B81097) would yield tert-butyl 4-azidoazepane-1-carboxylate, a precursor for the corresponding amine, while reaction with cyanide would introduce a carbon-carbon bond.

The table below summarizes representative nucleophilic substitution reactions.

| Nucleophile | Reagent Example | Product | Reaction Type |

| Azide | Sodium Azide (NaN₃) | tert-Butyl 4-azidoazepane-1-carboxylate | S(_N)2 |

| Hydroxide | Sodium Hydroxide (NaOH) | tert-Butyl 4-hydroxyazepane-1-carboxylate | S(_N)1/S(_N)2 |

| Amines | Dimethylamine | tert-Butyl 4-(dimethylamino)azepane-1-carboxylate | S(_N)2 |

| Thiolates | Sodium Thiophenoxide (NaSPh) | tert-Butyl 4-(phenylthio)azepane-1-carboxylate | S(_N)2 |

This table presents plausible transformations based on the known reactivity of secondary alkyl bromides.

The C-Br bond is a key functional handle for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. rsc.org Palladium-catalyzed reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations, are powerful tools for molecular construction. rsc.orgdntb.gov.ua While these reactions are most commonly applied to aryl and vinyl halides, advancements in ligand and catalyst design have expanded their scope to include alkyl halides.

For this compound, these reactions provide a convergent route to complex substituted azepanes. For example, a Suzuki coupling with an arylboronic acid could install an aryl group at the 4-position, a structure found in many biologically active molecules. Similarly, a Sonogashira coupling with a terminal alkyne would introduce an alkynyl substituent. The Buchwald-Hartwig amination offers a direct method for forming C-N bonds with a variety of amines.

The table below illustrates potential cross-coupling applications.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki Coupling | Arylboronic Acid | Pd(OAc)₂ / Ligand | tert-Butyl 4-arylazepane-1-carboxylate |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | tert-Butyl 4-alkynylazepane-1-carboxylate |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Ligand | tert-Butyl 4-aminoazepane-1-carboxylate |

| Heck Coupling | Alkene | Pd(OAc)₂ / Ligand | tert-Butyl 4-alkenylazepane-1-carboxylate |

This table outlines potential synthetic applications based on established cross-coupling methodologies.

Reactivity of the Azepane Ring System

Beyond the C-Br bond, the azepane ring itself can undergo various transformations, including oxidation, reduction, and reactions at the Boc-protected nitrogen atom.

Oxidation of the azepane ring can be directed to either the carbon skeleton or, under certain conditions, the nitrogen atom. The Boc protecting group generally renders the nitrogen lone pair less nucleophilic and resistant to oxidation. researchgate.net However, oxidation of the ring's carbon atoms can be achieved using appropriate reagents.

For instance, if a hydroxyl group is present on the ring (e.g., from a prior nucleophilic substitution), it can be oxidized to a ketone. The oxidation of a substituted azepane alcohol to the corresponding azepanone has been demonstrated using reagents like pyridinium (B92312) chlorochromate (PCC). mdpi.com This introduces a carbonyl functionality, which serves as a handle for further modifications, such as Grignard reactions or aldol (B89426) condensations. Direct C-H oxidation of the azepane ring is more challenging but can sometimes be achieved with powerful oxidants or specific catalyst systems, for example, using tert-butyl hydroperoxide with a suitable metal catalyst. organic-chemistry.org

The saturated azepane core of this compound is generally resistant to reduction. However, if unsaturation is introduced into the ring, for example, through an elimination reaction, the resulting double bond can be reduced. Catalytic hydrogenation is a common method for this transformation. For example, a related tetrahydroazepine derivative can be reduced to the fully saturated azepane ring system using hydrogen gas and a palladium on carbon (Pd/C) catalyst. mdpi.com This reaction proceeds under mild conditions and is highly efficient for saturating carbon-carbon double bonds within the ring.

Reductive dehalogenation of the C-Br bond can also occur, replacing the bromine with a hydrogen atom. This can be achieved using various reducing agents, such as tributyltin hydride or through catalytic hydrogenation, effectively converting the molecule to tert-butyl azepane-1-carboxylate.

The nitrogen atom of the azepane ring is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is robust under many reaction conditions, including those involving nucleophiles and bases, but it is labile under acidic conditions. researchgate.netorganic-chemistry.org

The primary reaction involving the nitrogen is the deprotection of the Boc group. This is typically accomplished by treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in an organic solvent. researchgate.net The mechanism involves protonation of the carbonyl oxygen followed by the loss of the stable tert-butyl cation (which is scavenged by the solvent or an added scavenger) and carbon dioxide, liberating the free secondary amine.

Once deprotected, the resulting 4-bromoazepane is a versatile secondary amine that can undergo a wide range of subsequent reactions:

N-Alkylation: Reaction with alkyl halides to introduce substituents on the nitrogen.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form tertiary amines.

N-Arylation: Participation in Buchwald-Hartwig or Ullmann coupling reactions to form N-aryl azepanes.

This deprotection-functionalization sequence is a cornerstone of the synthetic utility of Boc-protected heterocycles like this compound.

Reactivity of the Carbamate (B1207046) Functional Group

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under a range of conditions and its facile removal under specific acidic conditions. In the context of this compound, the carbamate moiety's reactivity is central to the synthetic utility of the molecule, allowing for the controlled deprotection of the azepane nitrogen for subsequent functionalization.

Cleavage Reactions of the tert-Butyl Carbamate

The removal of the Boc group, a reaction commonly referred to as deprotection, is a fundamental transformation for this class of compounds. This process converts the carbamate back to the secondary amine, liberating the azepane nitrogen for further reactions. The most prevalent methods for the cleavage of the tert-butyl carbamate involve treatment with strong acids.

The mechanism of acid-catalyzed deprotection proceeds via protonation of the carbamate's carbonyl oxygen, followed by the loss of the stable tert-butyl cation to form a carbamic acid intermediate. This intermediate is unstable and readily decarboxylates to yield the free amine and carbon dioxide.

Common reagents and conditions for the cleavage of the Boc group in substrates analogous to this compound are summarized in the table below.

| Reagent | Solvent | Temperature | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | A very common and efficient method. TFA is typically used in excess or as a co-solvent. |

| Hydrochloric Acid (HCl) | Dioxane, Methanol (B129727), or Ethyl Acetate | Room Temperature | Often used as a solution in an organic solvent. Provides the amine as its hydrochloride salt. |

| Sulfuric Acid (H₂SO₄) | Dichloromethane (DCM) | Room Temperature | A strong and effective acid for Boc deprotection. |

| Phosphoric Acid (H₃PO₄) | Aqueous solution | Mild heating | A milder alternative to stronger acids, offering good yields and convenient workup. organic-chemistry.org |

| Oxalyl Chloride | Methanol | Room Temperature | A mild method reported for the deprotection of various N-Boc compounds. ub.edu |

Detailed research findings indicate that the choice of acid and solvent can be crucial for achieving high yields and avoiding unwanted side reactions, particularly when other acid-sensitive functional groups are present in the molecule. For instance, while strong acids like TFA are highly effective, they may not be suitable for substrates containing other acid-labile protecting groups. In such cases, milder conditions using reagents like aqueous phosphoric acid may be preferred. organic-chemistry.org The use of HCl in dioxane is a widely adopted method that often results in the precipitation of the amine hydrochloride salt, facilitating its isolation.

Applications of Tert Butyl 4 Bromoazepane 1 Carboxylate in Advanced Organic Synthesis

Building Blocks for Complex Molecular Architectures

The functional group handles present in Tert-butyl 4-bromoazepane-1-carboxylate allow for its elaboration into a wide array of sophisticated molecular structures. The azepane ring provides a flexible seven-membered scaffold, the bromine atom serves as a key site for substitution and coupling reactions, and the Boc group ensures the nitrogen's reactivity can be controlled throughout a synthetic sequence.

Precursors for Polyhydroxylated Azepane Iminosugars and Glycomimetics

Polyhydroxylated azepanes, also known as seven-membered iminosugars, are a class of compounds that mimic the structure of natural carbohydrates. nih.gov In these molecules, the endocyclic oxygen atom of a sugar is replaced by a nitrogen atom, which can lead to potent and selective inhibition of glycosidases and glycosyltransferases—enzymes crucial to many biological processes. nih.gov

This compound is a key precursor for these glycomimetics. The bromine atom at the C4 position can be substituted by oxygen-containing nucleophiles through well-established SN2 reactions. For example, reaction with a protected diol or epoxide can introduce the necessary hydroxyl groups. Alternatively, the bromine can be eliminated to form an alkene, which can then undergo stereocontrolled dihydroxylation to install two adjacent hydroxyl groups. This strategic functionalization is central to building the "polyhydroxylated" nature of the final iminosugar targets. The synthesis of these complex molecules remains a challenge, and the use of pre-formed azepane rings like this one provides a significant advantage. nih.gov

Synthesis of Diverse and Highly Functionalized Azepane Scaffolds

The true versatility of this compound lies in the reactivity of the carbon-bromine bond. cymitquimica.com This bond serves as a synthetic handle for introducing a vast range of chemical functionalities at a specific position on the azepane ring, leading to libraries of novel compounds with diverse properties.

Key transformations include:

Nucleophilic Substitution: The bromide is an excellent leaving group, allowing for the introduction of various nucleophiles such as azides (precursors to amines), cyanides (precursors to carboxylic acids and amines), and thiols.

Palladium-Catalyzed Cross-Coupling Reactions: The bromoazepane can participate in powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions enable the attachment of aryl, alkynyl, and amino groups, respectively, dramatically increasing molecular complexity.

The ability to introduce such a wide array of substituents makes this compound a foundational scaffold for creating novel chemical entities for various research applications.

| Reagent | Reaction Type | Resulting Functional Group at C4 | Potential Application |

|---|---|---|---|

| Sodium Azide (B81097) (NaN3) | Nucleophilic Substitution | Azide (-N3) | Precursor to amines, click chemistry |

| Potassium Cyanide (KCN) | Nucleophilic Substitution | Nitrile/Cyano (-CN) | Precursor to carboxylic acids, amides |

| Arylboronic acid | Suzuki Coupling | Aryl group (-Ar) | Medicinal chemistry scaffolds |

| Terminal Alkyne | Sonogashira Coupling | Alkynyl group (-C≡CR) | Bioorthogonal labeling, material science |

| Amine (R2NH) | Buchwald-Hartwig Amination | Amino group (-NR2) | API synthesis, basic scaffolds |

Preparation of Azepane Analogues for Chemical Biology Research

Chemical biology relies on custom-synthesized molecules to probe and understand biological systems. This compound is an ideal starting point for creating such molecular probes. By using the functionalization chemistry described above, researchers can attach various reporter groups to the azepane scaffold.

For instance, a fluorescent dye can be appended via a coupling reaction, allowing for the visualization of the molecule's localization within cells. Similarly, a biotin tag can be introduced, enabling affinity purification of protein targets that bind to the azepane analogue. The synthesis of azepane-based analogues of known drugs or bioactive molecules is a strategy used to explore structure-activity relationships and develop new therapeutic agents. researchgate.net

Role as a Versatile Synthetic Intermediate

Beyond its use as a foundational building block, this compound plays a crucial role as an intermediate in longer, more complex synthetic routes, particularly in the pharmaceutical industry.

Enabling Step in Multi-Step Synthesis Pathways for Active Pharmaceutical Ingredient (API) Precursors

The synthesis of Active Pharmaceutical Ingredients (APIs) often involves many steps to construct the final, complex drug molecule. beilstein-journals.orgbeilstein-journals.org Heterocyclic intermediates, which form the core of many drugs, are critical components in these pathways. beilstein-journals.org The subject compound serves as a pre-functionalized, seven-membered ring that can be incorporated into a larger molecular framework. The bromine atom allows for a key bond-forming reaction late in a synthetic sequence to join the azepane ring to another complex fragment. The Boc-protecting group ensures that the nitrogen atom does not interfere with this or other transformations until its removal is desired, typically in one of the final steps of the synthesis.

Contribution to Overall Synthetic Efficiency and Control

The structure of this compound is optimized for efficiency and control in multi-step synthesis.

Orthogonal Protection: The Boc group is a robust protecting group that is stable to a wide range of reaction conditions (e.g., basic, reductive, and organometallic reagents) but can be cleanly removed under mild acidic conditions. This "orthogonality" allows chemists to perform modifications on other parts of the molecule without affecting the protected nitrogen.

Regiochemical Control: The bromine atom is fixed at the C4 position. This pre-determined point of reactivity ensures that subsequent functionalization occurs specifically at this site, avoiding the formation of undesired isomers and simplifying the purification of products. This high level of control is essential for efficient and reproducible large-scale synthesis. beilstein-journals.org

| Structural Feature | Role in Synthesis | Contribution to Efficiency and Control |

|---|---|---|

| Azepane Core | Seven-membered ring scaffold | Provides a foundational structure for azepane-containing target molecules. |

| Bromo Group at C4 | Reactive handle (leaving group) | Enables regioselective introduction of a wide variety of functional groups. |

| Tert-butoxycarbonyl (Boc) Group | Orthogonal N-protecting group | Ensures nitrogen remains unreactive during other transformations; allows for controlled deprotection under specific acidic conditions. |

Computational Studies and Theoretical Insights into Bromoazepane Chemistry

Conformational Analysis of Seven-Membered Rings

The seven-membered azepane ring is inherently flexible, leading to a complex conformational landscape. lifechemicals.com Unlike the well-defined chair conformation of cyclohexane, azepanes can exist as a dynamic equilibrium of multiple low-energy shapes, primarily belonging to the twist-chair and twist-boat families. The introduction of substituents, such as the N-tert-butoxycarbonyl (Boc) group and the C4-bromo group, significantly influences this equilibrium by introducing steric and electronic constraints. rsc.orgmq.edu.au

Torsional Strain: The strain arising from eclipsing interactions between bonds on adjacent atoms. libretexts.org

Steric Strain: Repulsive interactions that occur when the bulky Boc group and the bromine atom are too close to other parts of the molecule. libretexts.org

Angle Strain: Deviation from ideal bond angles within the seven-membered ring. libretexts.org

Dipole-Dipole Interactions: Electronic interactions involving the polar C-Br and N-C=O bonds.

Fluorine substitution has been computationally and spectroscopically shown to be effective in reducing such conformational disorder in azepane rings, suggesting that halogenation can be a tool to bias the ring toward a single major conformation. mq.edu.au Studies on halogenated cycloheptanes indicate that the influence of halogen atoms on ring strain is minimal compared to the effect of introducing a heteroatom like nitrogen into the ring. nih.gov

| Factor | Description | Relevance to Tert-butyl 4-bromoazepane-1-carboxylate |

|---|---|---|

| Ring Flexibility | Seven-membered rings can adopt multiple low-energy conformations (e.g., twist-chair, twist-boat). | Results in a dynamic equilibrium of conformers rather than a single static structure. |

| N-Boc Group | A sterically demanding substituent on the nitrogen atom. | Restricts N-C bond rotation and favors conformations that minimize steric clash. |

| C4-Bromo Substituent | An electronegative and sterically significant atom. | Its preference for axial vs. equatorial positions depends on a balance of steric hindrance and electronic effects. |

| A-values | A measure of the steric preference of a substituent for the equatorial position. | The energetic cost of placing the bromo and other groups in axial-like positions influences conformer stability. |

Computational Investigations of Reaction Mechanisms

Theoretical calculations are instrumental in mapping the energetic landscapes of chemical reactions, revealing the pathways through which reactants are converted into products.

For reactions involving this compound, such as nucleophilic substitution or elimination at the C4 position, computational methods can model the high-energy transition state (TS). nih.gov By calculating the geometries and energies of the reactants, products, and the transition state connecting them, a complete reaction energy profile can be constructed.

The activation energy (ΔE‡), which is the energy difference between the reactants and the transition state, is a key parameter that determines the reaction rate. A higher activation energy corresponds to a slower reaction. For instance, in a substitution reaction where a nucleophile replaces the bromine atom, transition state modeling can differentiate between an S_N1-type mechanism (with a carbocation intermediate) and an S_N2-type mechanism (with a single, concerted transition state). These models provide atomic-level detail about bond breaking and bond formation that is experimentally inaccessible.

Computational studies can also illuminate the mechanisms by which the azepane ring itself is formed and functionalized. Methods like piperidine (B6355638) ring expansion have been investigated using semiempirical molecular orbital calculations to understand the regiochemistry and stereochemistry of the process. rsc.orgresearchgate.net Similarly, the formation of azepanes from bicyclic halogenated aminocyclopropane precursors involves complex rearrangements where computational analysis can help elucidate the underlying electronic push-pull mechanisms that govern the ring-cleavage and expansion. researchgate.netrsc.org These studies can predict which bonds are most likely to break and form, guiding the development of more efficient and selective synthetic routes.

| Parameter | Definition | Significance |

|---|---|---|

| Reactant/Product Energies | The calculated energies of the starting materials and final products. | Determines the overall thermodynamics of the reaction (ΔE_rxn). |

| Transition State (TS) Energy | The energy of the highest point on the reaction coordinate. | Used to calculate the activation energy. |

| Activation Energy (ΔE‡) | The energy difference between the transition state and the reactants. | Inversely related to the reaction rate; a higher ΔE‡ means a slower reaction. |

| Reaction Coordinate | The path of minimum energy connecting reactants to products via the transition state. | Visualizes the progress of the reaction and the mechanism of bond changes. |

Structure-Reactivity Relationship Predictions for Bromoazepanes

Computational chemistry enables the prediction of how changes in a molecule's structure will affect its chemical reactivity. By calculating a range of electronic and steric descriptors for a series of bromoazepane derivatives, quantitative structure-reactivity relationships (QSRR) can be established. nih.gov

For this compound, key descriptors include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the LUMO, for instance, indicates the molecule's susceptibility to attack by a nucleophile; a lower LUMO energy suggests higher reactivity. derpharmachemica.com

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It can identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites. The carbon atom bonded to the bromine would be expected to have a significant positive electrostatic potential, marking it as a prime site for nucleophilic attack.

Calculated Atomic Charges: Methods like Mulliken population analysis assign partial charges to each atom, quantifying the electrophilicity of the C4 carbon. ijasrm.com

DFT studies on related halogenated and heterocyclic systems have successfully correlated such computed parameters with experimentally observed stability and reactivity, providing a predictive framework for designing new bromoazepane derivatives with desired reactivity profiles. nih.govespublisher.com

Molecular Modeling and Docking Studies for Azepane Analogues in Biological Systems

While this compound is primarily a synthetic intermediate, the azepane scaffold it contains is present in numerous biologically active molecules. lifechemicals.comnih.gov Molecular modeling, and specifically molecular docking, is a computational technique used to predict how a molecule (a ligand) binds to the active site of a biological target, such as a protein or enzyme. researchgate.net

In a typical docking study, analogues derived from the bromoazepane (where the bromine is replaced with a different functional group) would be computationally placed into the binding site of a target protein. A scoring function then estimates the binding affinity, or strength of the interaction, based on factors like:

Hydrogen Bonds: Interactions between hydrogen bond donors and acceptors.

Hydrophobic Interactions: The favorable association of nonpolar groups.

Electrostatic Interactions: Attractions between positively and negatively charged regions.

Shape Complementarity: How well the ligand fits into the binding pocket.

Such studies are crucial in drug discovery for prioritizing which azepane analogues to synthesize and test. unar.ac.id Docking simulations have been successfully applied to various azepane and azepine derivatives to explore their potential as antimicrobial, antitumor, or local anesthetic agents, demonstrating the utility of this approach in guiding medicinal chemistry efforts. nih.govnih.govresearchgate.net

Advanced Analytical Methodologies for Structural Elucidation and Reaction Monitoring of Tert Butyl 4 Bromoazepane 1 Carboxylate

Chromatographic Separation Techniques

Chromatography is indispensable for separating Tert-butyl 4-bromoazepane-1-carboxylate from starting materials, byproducts, and impurities. The choice of technique depends on the specific analytical challenge, from routine reaction monitoring to complex purity assessments.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of this compound and for quantitative monitoring of its synthesis. Due to the compound's non-volatile nature and UV-absorbing carbamate (B1207046) group, reversed-phase HPLC with UV detection is the most common approach.

Detailed research findings indicate that a C18 column provides effective separation of the compound from both more polar and less polar impurities. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous buffer. Gradient elution is often employed to ensure the resolution of all components in a complex reaction mixture within a reasonable timeframe. While a specific method for this exact compound is not publicly detailed, a typical setup for related aromatic and tert-butylated compounds serves as a strong basis. sielc.com

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile (MeCN) |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210-220 nm |

| Injection Volume | 10 µL |

Thin Layer Chromatography (TLC) for Reaction Progress Evaluation

Thin Layer Chromatography (TLC) is a rapid, qualitative, and cost-effective method used extensively to monitor the progress of reactions that synthesize or consume this compound. researchgate.netresearchgate.net By spotting the reaction mixture on a TLC plate at different time points, chemists can visualize the disappearance of starting materials and the appearance of the desired product.

For N-Boc protected heterocyclic compounds, silica (B1680970) gel plates are the standard stationary phase. The mobile phase, or eluent, is a mixture of a non-polar solvent (like petroleum ether or hexane) and a more polar solvent (such as ethyl acetate). The ratio is optimized to achieve a good separation, typically aiming for a retention factor (Rf) of 0.3-0.5 for the product. Visualization is commonly achieved under UV light (254 nm), where the compound may appear as a dark spot if it quenches fluorescence.

| Parameter | Specification |

|---|---|

| Stationary Phase | Silica Gel 60 F254 plates |

| Mobile Phase (Eluent) | Petroleum Ether : Ethyl Acetate (e.g., 1:1 v/v) researchgate.net |

| Visualization | UV lamp (254 nm), Potassium Permanganate stain |

Gas Chromatography (GC) in Azepane Analysis

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The compound has a high molecular weight and a low volatility, and it is prone to thermal degradation at the high temperatures required for vaporization in the GC inlet. The tert-butyloxycarbonyl (Boc) protecting group is particularly thermally labile.

However, GC-Mass Spectrometry (GC-MS) can be applied to azepane analysis following chemical derivatization. This process converts the analyte into a more volatile and thermally stable form. For related nitrogen-containing compounds, silylation is a common derivatization strategy. Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to create tert-butyldimethylsilyl (TBDMS) derivatives, which are more stable and provide better chromatographic performance than other silyl (B83357) derivatives. nih.gov This approach is more suited for identifying metabolic products or impurities of the deprotected azepane core rather than the intact title compound.

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) is an advanced technique that bridges the gap between gas and liquid chromatography. wikipedia.org It uses a supercritical fluid, most commonly carbon dioxide (CO2), as the main mobile phase. SFC is particularly advantageous for the separation of chiral compounds and for achieving rapid, high-efficiency separations. chiraltech.comnih.gov

For a molecule like this compound, which may have stereoisomers depending on its synthesis, SFC offers a powerful tool for chiral separation. The low viscosity and high diffusivity of the supercritical CO2 mobile phase allow for faster analysis times and reduced consumption of organic solvents compared to HPLC, making it a "greener" alternative. researchgate.net The technique is well-suited for separating halogenated compounds and can be interfaced with various detectors, including mass spectrometers. americanpharmaceuticalreview.com

| Advantage | Description |

|---|---|

| Speed | Low viscosity of the mobile phase allows for high flow rates and rapid separations. chiraltech.com |

| Efficiency | High diffusivity leads to efficient mass transfer and sharp chromatographic peaks. |

| Solvent Reduction | Primarily uses CO2, significantly reducing the need for organic modifiers. chiraltech.com |

| Chiral Separations | Highly effective for resolving enantiomers and diastereomers when using chiral stationary phases. wikipedia.orgnih.gov |

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for the unambiguous confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each atom, allowing for definitive structural confirmation. nih.gov

The ¹H NMR spectrum would show distinct signals for the tert-butyl group, the protons on the azepane ring, and the proton attached to the carbon bearing the bromine atom. The tert-butyl group typically appears as a sharp singlet integrating to nine protons around 1.4-1.5 ppm. The protons on the seven-membered ring would appear as a series of complex multiplets in the region of approximately 1.5-4.0 ppm. The proton at the C4 position (methine proton, -CHBr) would be expected to have a distinct chemical shift, likely downfield due to the deshielding effect of the adjacent bromine atom.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. Key signals would include those for the tert-butyl carbons, the carbonyl carbon of the carbamate group (around 155 ppm), the carbon bearing the bromine (C4), and the other five carbons of the azepane ring. Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish connectivity between protons and carbons, confirming the complete structure. nih.gov

| ¹H NMR Spectroscopy (Illustrative) | ||

|---|---|---|

| Proton Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| -C(CH₃)₃ (tert-Butyl) | ~1.46 | Singlet (s) |

| -CH₂- (Ring Protons) | 1.5 - 3.8 | Multiplets (m) |

| -CHBr- (Methine Proton) | 4.0 - 4.5 | Multiplet (m) |

| ¹³C NMR Spectroscopy (Illustrative) | ||

| Carbon Group | Expected Chemical Shift (δ, ppm) | |

| -C(CH₃)₃ | ~28.4 | |

| -C(CH₃)₃ | ~80.0 | |

| -CH₂- (Ring Carbons) | 25 - 50 | |

| -CHBr- | ~50 - 60 | |

| -C=O (Carbonyl) | ~155 |

Note: The chemical shifts are illustrative and based on typical values for similar functional groups and structures. researchgate.netrsc.org Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS and HRMS) for Molecular Integrity and Fragmentation Analysis

Mass spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for confirming the molecular weight and elemental composition of this compound. HRMS provides a high degree of accuracy in mass determination, allowing for the confident assignment of the molecular formula.

The fragmentation pattern observed in the mass spectrum offers valuable structural insights. Under electron impact (EI) or electrospray ionization (ESI), the molecule undergoes characteristic fragmentation. A primary fragmentation pathway involves the loss of the tert-butyl group, a common feature for N-Boc protected amines, resulting in a prominent ion. niscpr.res.inorganic-chemistry.org Subsequent fragmentation can involve the cleavage of the azepane ring and the loss of the bromine atom. Analysis of these fragment ions helps to piece together the molecular structure.

Table 1: Representative Mass Spectrometry Fragmentation Data for this compound (Predicted)

| m/z (amu) | Proposed Fragment Ion | Structural Representation |

| [M+H]⁺ | Protonated Molecular Ion | C₁₂H₂₂BrNO₂⁺ |

| [M-C₄H₉]⁺ | Loss of tert-butyl group | C₈H₁₃BrNO₂⁺ |

| [M-C₅H₉O₂]⁺ | Loss of Boc group | C₇H₁₃BrN⁺ |

| [M-Br]⁺ | Loss of Bromine | C₁₂H₂₂NO₂⁺ |

| C₄H₉⁺ | tert-butyl cation | (CH₃)₃C⁺ |

Note: This table represents predicted fragmentation patterns based on the analysis of similar N-Boc protected heterocyclic compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular bonds within the molecule.

The most characteristic absorption band in the IR spectrum of this compound is the strong carbonyl (C=O) stretch of the tert-butoxycarbonyl (Boc) protecting group, which typically appears in the region of 1680-1700 cm⁻¹. researchgate.net Other significant absorptions include the C-N stretching vibration of the amine, and the C-H stretching vibrations of the alkyl groups in the azepane ring and the tert-butyl group. The C-Br stretching vibration is also expected, though it may be in the fingerprint region and less distinct.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 2975-2850 | C-H stretch | Alkane (azepane ring and tert-butyl) |

| 1700-1680 | C=O stretch | Carbamate (Boc group) |

| 1250-1150 | C-N stretch | Amine |

| 700-500 | C-Br stretch | Alkyl halide |

Note: The values in this table are typical ranges for the specified functional groups and are consistent with data for N-tert-butoxycarbonyl-amino acids. researchgate.net

Crystallographic Analysis

Single Crystal X-ray Diffraction for Absolute Stereochemical Assignment

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. For chiral molecules like this compound, this technique can be used to establish the absolute stereochemistry of the stereocenters. rsc.orgacs.org

Application of Analytical Techniques for Reactive Intermediates

The synthesis and subsequent reactions of this compound may involve the formation of transient reactive intermediates. Advanced analytical techniques, particularly mass spectrometry, can be employed for their detection and characterization. ru.nlresearchgate.net

By monitoring the reaction mixture in real-time using techniques like ESI-MS, it is possible to observe the formation and consumption of intermediates that may not be isolable. ru.nl For instance, in nucleophilic substitution reactions at the 4-position of the azepane ring, the formation of a cationic intermediate could potentially be detected. The ability to identify such transient species is crucial for understanding reaction mechanisms and optimizing reaction conditions. researchgate.netnih.gov The coupling of mass spectrometry with separation techniques like liquid chromatography (LC-MS) can further aid in resolving complex reaction mixtures and identifying minor components, including short-lived intermediates.

Q & A

Q. What are the optimized synthetic routes for Tert-butyl 4-bromoazepane-1-carboxylate, and how do reaction conditions influence yield and purity?

The synthesis typically involves reacting 4-bromoazepane with tert-butyl chloroformate under basic conditions. Key parameters include:

- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred due to their ability to dissolve both reactants and stabilize intermediates .

- Base choice : Triethylamine (TEA) or sodium carbonate is used to neutralize HCl generated during the reaction. TEA is favored for its compatibility with THF and faster reaction kinetics .

- Temperature control : Reactions are performed at 0–25°C to minimize side reactions like hydrolysis of the chloroformate. Yield optimization requires stoichiometric excess (1.2–1.5 eq) of tert-butyl chloroformate and inert atmosphere conditions to prevent moisture-induced degradation.

Q. What purification methods are recommended for this compound, and how are impurities identified?

- Column chromatography : Silica gel with hexane/ethyl acetate (4:1 to 2:1 gradient) effectively separates the product from unreacted starting materials or byproducts .

- Recrystallization : Ethanol or methanol can be used to remove polar impurities.

- Analytical monitoring : Thin-layer chromatography (TLC) and HPLC with UV detection (λ = 254 nm) identify impurities such as unreacted 4-bromoazepane or tert-butyl alcohol derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : H and C NMR confirm the tert-butyl group (δ ~1.4 ppm for H, δ ~80 ppm for C) and the azepane ring’s bromine substitution pattern (e.g., splitting patterns for adjacent protons) .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 316.08 for CHBrNO) .

- IR spectroscopy : Peaks at ~1680–1720 cm confirm the carbonyl group of the carbamate .

Advanced Research Questions

Q. How can reaction mechanisms for the bromine substitution in azepane derivatives be elucidated?

Mechanistic studies involve:

- Kinetic isotope effects (KIE) : Comparing reaction rates with deuterated azepane to identify rate-determining steps (e.g., SN2 vs. radical pathways) .

- Computational modeling : Density functional theory (DFT) calculations assess transition-state geometries and activation energies for bromine displacement .

- Trapping experiments : Adding radical scavengers (e.g., TEMPO) distinguishes between ionic and radical pathways during bromination .

Q. What strategies resolve contradictions between crystallographic data and computational models for this compound?

Discrepancies often arise in bond lengths or angles due to dynamic effects in solution vs. solid-state rigidity. Strategies include:

- Low-temperature XRD : Reduces thermal motion artifacts, improving agreement with DFT-optimized gas-phase structures .

- Hirshfeld surface analysis : Identifies intermolecular interactions (e.g., C–H···O bonds) that distort molecular geometry in crystals .

- Molecular dynamics (MD) simulations : Explicit solvent models (e.g., water or THF) reconcile solution-phase NMR data with crystallographic observations .

Q. How does hydrogen bonding influence the stability and solubility of this compound?

- Graph-set analysis : Identifies recurring hydrogen-bond motifs (e.g., N–H···O=C interactions) in crystals, which stabilize the lattice and reduce solubility .

- Solubility tuning : Polar aprotic solvents (e.g., DMF) disrupt intermolecular H-bonds, enhancing solubility for reaction applications.

- Hydrate formation : Water molecules in the crystal lattice (detected via TGA/DSC) can alter melting points and shelf stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.